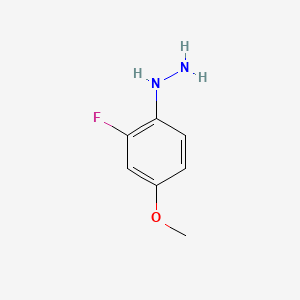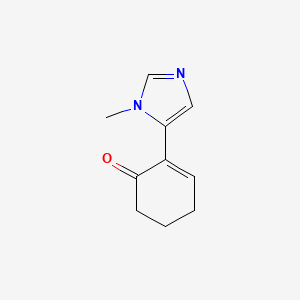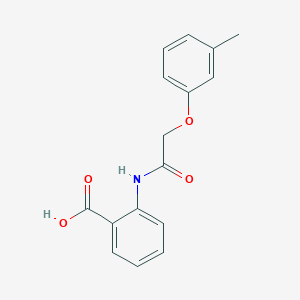
methyl 3-(N-methylanilino)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 3-(N-methylanilino)-3-oxopropanoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of acetamide and is characterized by the presence of a methyl group, a phenyl group, and a carbomethoxy group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
methyl 3-(N-methylanilino)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of aniline with urea and methanol in the presence of a catalyst. This one-pot synthesis method is efficient and yields high selectivity for the desired product . Another method involves the direct reductive N-methylation of nitro compounds, which is a straightforward and cost-effective approach .
Industrial Production Methods
Industrial production of this compound typically involves the use of heterogeneous catalysts to optimize the reaction conditions and improve yield. For example, KNO3 modified zeolite HY has been shown to be an effective catalyst for the synthesis of methyl N-phenyl carbamate, a related compound .
Analyse Chemischer Reaktionen
Types of Reactions
methyl 3-(N-methylanilino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbomethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like methanol or ethanol.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
methyl 3-(N-methylanilino)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of carbamate derivatives.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of methyl 3-(N-methylanilino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-Phenylcarbamoyl Chloride: This compound is similar in structure but contains a carbamoyl chloride group instead of a carbomethoxy group.
N-Methyl-N-Phenylacetamide: This compound lacks the carbomethoxy group and is structurally simpler.
Methyl N-Phenyl Carbamate: This compound is closely related and is used in similar applications.
Uniqueness
methyl 3-(N-methylanilino)-3-oxopropanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbomethoxy group allows for unique substitution reactions and interactions with biological targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
methyl 3-(N-methylanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H13NO3/c1-12(9-6-4-3-5-7-9)10(13)8-11(14)15-2/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
HFQBTBOMXAXHCA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile](/img/structure/B8727467.png)
![Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B8727474.png)
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate](/img/structure/B8727480.png)
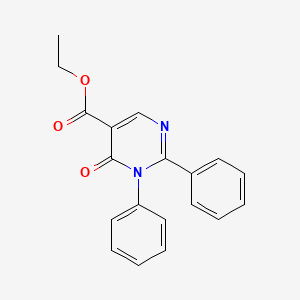
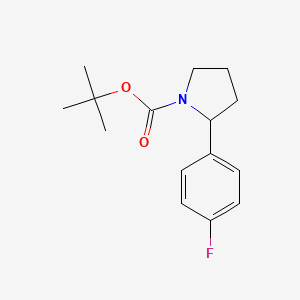
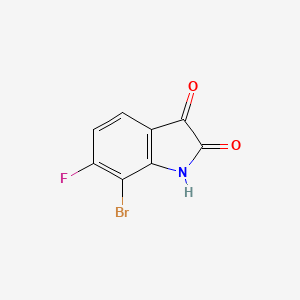
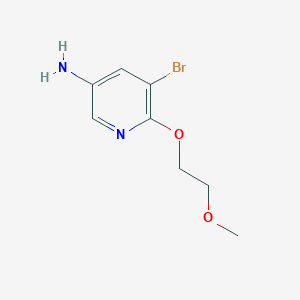

![Ethyl 8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B8727537.png)
